1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole moiety. Benzotriazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications. This compound is particularly notable for its use as a UV absorber and stabilizer in polymers, coatings, and other materials to protect them from the harmful effects of UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This process proceeds via diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring . The reaction conditions often require low temperatures (5–10 °C) and brief irradiation in an ultrasonic bath to improve yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically purified through crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyne, which rapidly dimerizes to biphenylene.
Reduction: Reduction reactions can be carried out using zinc powder in the presence of ethanol and sulfuric acid.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Lead (IV) acetate is commonly used as an oxidizing agent.
Reduction: Zinc powder and sulfuric acid are typical reagents for reduction reactions.
Substitution: Aromatic aldehydes and ethanol are often used in substitution reactions to form benzotriazole-based N,O-acetals.
Major Products
Oxidation: Biphenylene.
Reduction: Various reduced benzotriazole derivatives.
Substitution: Benzotriazole-based N,O-acetals.
Scientific Research Applications
1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole involves its ability to absorb UV radiation and convert it to thermal energy, thereby protecting materials from UV-induced degradation . In biological systems, the compound can interact with enzymes and receptors through π–π stacking interactions and hydrogen bonding, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Used as a UV absorber in polymers and coatings.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Another UV absorber with similar applications.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its use in sunscreens and organic electronic applications.
Uniqueness
1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole stands out due to its high stability and versatility in various applications. Its ability to form stable coordination compounds and its unique electronic properties make it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
1-[2-(benzotriazol-2-yl)ethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-2-6-12-11(5-1)16-20(17-12)10-9-19-14-8-4-3-7-13(14)15-18-19/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPKDGODLNHTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCN3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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